2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione
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Overview
Description
2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes an isoindole-1,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindole-1,3-dione scaffold, which is then further modified to introduce the methoxy(propoxy)phosphinothioyl and sulfanylmethyl groups. The reaction conditions often include the use of solvents such as toluene and catalysts like Pd(OAc)2 and triethylamine .
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(Trifluoromethylthio)phthalimide: Similar in structure but contains a trifluoromethylthio group instead of the methoxy(propoxy)phosphinothioyl group.
2-(Trifluoromethylthio)isoindoline-1,3-dione: Another related compound with a trifluoromethylthio group.
Uniqueness
2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
19133-14-3 |
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Molecular Formula |
C13H16NO4PS2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[[methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H16NO4PS2/c1-3-8-18-19(20,17-2)21-9-14-12(15)10-6-4-5-7-11(10)13(14)16/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
JKAXCKAQHGHTEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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